Cas no 1170563-26-4 (N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide)

N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
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- N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide
- Acetamide, N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
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- インチ: 1S/C14H17N3O4/c1-4-19-11-7-6-10(8-12(11)20-5-2)13-16-17-14(21-13)15-9(3)18/h6-8H,4-5H2,1-3H3,(H,15,17,18)
- InChIKey: UBEWVXXOTJGEAN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(OCC)C(OCC)=C2)O1)(=O)C
N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2517-0557-3mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-5μmol |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-10μmol |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-1mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-10mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-15mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-4mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-2μmol |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-2mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2517-0557-5mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamideに関する追加情報
Introduction to N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 1170563-26-4)
N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide, identified by the CAS number 1170563-26-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development.
The structural framework of N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide consists of an acetamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3,4-diethoxyphenyl group. This particular arrangement of functional groups imparts unique chemical and biological characteristics to the compound, making it a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a growing interest in oxadiazole derivatives due to their ability to modulate multiple biological targets. The 1,3,4-oxadiazole core is known for its stability and reactivity, which allows for the design of molecules with tailored biological activities. The presence of the acetamide group in N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide suggests potential interactions with biological macromolecules such as proteins and enzymes, which could be exploited for therapeutic purposes.
The 3,4-diethoxyphenyl substituent adds another layer of complexity to the molecule. This aromatic ring system is known to exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The diethoxy groups introduce electron-donating effects, which can influence the electronic properties of the molecule and its interactions with biological targets.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. N-heterocycles, in particular, have shown great promise as scaffolds for developing novel therapeutic agents. The oxadiazole ring is one such heterocycle that has been extensively studied for its potential applications in medicinal chemistry. Researchers have demonstrated that oxadiazole derivatives can exhibit a wide range of biological activities, making them valuable tools for drug development.
The synthesis of N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 1,3,4-oxadiazole ring through cycloaddition reactions or condensation reactions involving appropriate precursors. Once the oxadiazole core is synthesized, it is coupled with the 3,4-diethoxyphenyl group and subsequently acetylated to form the acetamide derivative.
The chemical synthesis of this compound requires precise control over reaction conditions to minimize side products and maximize yield. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor reaction progress and ensure the desired product structure.
In terms of biological activity, N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide has shown promise in preclinical studies as a potential therapeutic agent. Initial investigations have revealed that this compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings suggest that it may have applications in treating conditions such as arthritis and other inflammatory disorders.
Additionally, the structural features of N-heterocyclic compounds like N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide make them attractive candidates for further development as anticancer agents. Studies have indicated that these molecules can interfere with critical cellular processes such as DNA replication and cell division. By targeting specific pathways involved in cancer progression، researchers hope to develop novel treatments that are more effective than existing therapies.
The pharmacokinetic properties of N-heterocyclic compounds are also an important consideration in drug development. Factors such as solubility、metabolism、and excretion must be carefully evaluated to ensure that the compound reaches its target site effectively и remains active for an appropriate duration. Computational methods и experimental techniques are used to predict и study these properties,respectively.
The future direction of research on N-heterocyclic compounds like N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-y lacetamide> include exploring new synthetic methodologies и expanding their therapeutic applications。By leveraging advances in computational chemistry и high-throughput screening techniques, researchers aim to identify novel derivatives with enhanced pharmacological profiles。
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